6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol is a heterocyclic compound characterized by a pyridazine ring substituted with a piperidinylphenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The unique structure of 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol allows it to interact with various biological targets, making it a subject of interest for research in pharmacology and drug design.
The compound can be classified under heterocyclic compounds due to its pyridazine core. It is identified by the chemical registry number 1105194-05-5 and has been synthesized through various methods involving reactions of piperidine and pyridazine derivatives. The compound's structure is essential for its biological activity, which has led to investigations into its potential uses in treating diseases such as cancer and infections.
The synthesis of 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol typically involves the reaction of 4-(4-piperidinyl)aniline with appropriate pyridazine derivatives. The process may include several steps:
Industrial production often employs optimized reaction conditions to maximize yield and purity, utilizing automated reactors and continuous flow systems for efficiency.
The molecular formula for 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol is CHNO. Its structure features:
The compound's molecular weight is approximately 271.35 g/mol, which influences its pharmacokinetic properties.
6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacological properties.
The mechanism of action for 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol involves binding to specific molecular targets, such as enzymes or receptors, which modulate their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways depend on the biological context and the specific targets engaged by the compound.
The physical properties of 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis.
6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol has several applications in scientific research:
This compound represents a promising candidate in ongoing research aimed at discovering new treatments for diseases such as cancer and tuberculosis .
The synthesis of 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol employs convergent strategies that separately construct the pyridazine and piperidine components before coupling. A representative pathway begins with 2-hydroxy-5-nitropyridine, which undergoes regioselective chlorination using POCl₃ at 120°C to yield 2,3-dichloro-5-nitropyridine (85% yield) [1]. Subsequent nucleophilic substitution with 4-hydroxyphenylpiperazine under Cs₂CO₃ catalysis in DMF affords the piperazine-pyridine intermediate (4, 70–75% yield). Tin(II) chloride dihydrate-mediated reduction of the nitro group then furnishes the key aniline precursor (5, 90% yield) for downstream sulfonylation [1] [3]. Alternative routes leverage Mannich condensation of 3,3-dimethylpiperidin-4-one with aryl aldehydes to access sterically congested piperidine scaffolds, achieving 88% yields under optimized stoichiometry [6].
Table 1: Key Synthetic Routes to Core Intermediates
Starting Material | Target Intermediate | Critical Reagents/Conditions | Yield |
---|---|---|---|
2-Hydroxy-5-nitropyridine | 2,3-Dichloro-5-nitropyridine | POCl₃, 120°C | 85% |
2,3-Dichloro-5-nitropyridine | 1-(4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone | Cs₂CO₃, DMF, 80°C | 70–75% |
3,3-Dimethylpiperidin-4-one | 3,3-Dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one | Mannich condensation, ethanol reflux | 88% |
Piperidine ring decoration precedes pyridazine coupling to exploit orthogonal reactivity. N-Acylation of piperazine with chloroacetyl chloride introduces electrophilic handles for nucleophilic displacement by pyridazine anions, though competitive O-alkylation necessitates protecting group strategies [3] [8]. For direct C–N bond formation, Buchwald-Hartwig amination of 3-bromo-6-hydroxypyridazine with 4-aminophenylpiperidine uses Pd(dba)₂/Xantphos, achieving >80% coupling efficiency [1] [9]. Post-coupling modifications include:
Transition-metal catalysis enables efficient pyridazine-piperidine linkage. Pd-based systems dominate:
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction Type | Catalytic System | Substrate Scope | Yield Range |
---|---|---|---|
C–N Coupling | Pd(dba)₂/Xantphos, Cs₂CO₃ | Chloropyridazines + Piperazines | 50–60% |
C–N Coupling | Pd(OAc)₂/BINAP, t-BuONa | Bromopyridazines + Sterically hindered amines | 65–75% |
Pyridazine Cyclization | HCl (reflux) | Hydrazine + 1,4-Dicarbonyls | 60–70% |
Nitration regioselectivity critically influences downstream coupling efficiency. Employing H₂SO₄/HNO₃ (1:1) at 0°C achieves >90% para-nitration in phenylpiperazines, whereas neat HNO₃ promotes ortho-byproducts [2] [3]. Reduction of nitro intermediates utilizes:
Three key challenges impede kilogram-scale production:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1